molecular formula C8H5Br3O2 B13113929 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one

1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one

Katalognummer: B13113929
Molekulargewicht: 372.84 g/mol
InChI-Schlüssel: CWXQDFWASSXDGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one is a brominated aromatic ketone. This compound is known for its unique structure, which includes three bromine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one can be synthesized through the bromination of 3-hydroxyacetophenone. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and ensure the desired product is obtained .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding to target molecules. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Bromo-5-hydroxyphenyl)ethan-1-one
  • 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one
  • 1-(2,4,6-Trihydroxyphenyl)ethan-1-one

Comparison: 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one is unique due to the presence of three bromine atoms, which significantly enhance its reactivity compared to its mono- or di-brominated counterparts. The hydroxyl group also contributes to its distinct chemical properties, making it a versatile intermediate in various chemical reactions .

Eigenschaften

Molekularformel

C8H5Br3O2

Molekulargewicht

372.84 g/mol

IUPAC-Name

1-(2,4,6-tribromo-3-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br3O2/c1-3(12)6-4(9)2-5(10)8(13)7(6)11/h2,13H,1H3

InChI-Schlüssel

CWXQDFWASSXDGA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=C(C=C1Br)Br)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.